

Pharmacokinetic Drug Interaction Profile of Roniciclib

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Compound Focus: Roniciclib

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The table below summarizes the key findings from a dedicated drug-drug interaction (DDI) study and a combination therapy trial [1] [2] [3]:

| Interacting Drug | Study Type | Effect on Roniciclib Exposure | Effect of Roniciclib on Other Drug | Clinical Recommendation |
|---|---|--|---|--|
| Itraconazole (Strong CYP3A4 Inhibitor) | Dedicated DDI Study in cancer patients [1] | Not fully quantified in available results; primary objective was to evaluate the effect [1]. | Not assessed | Requires careful monitoring; the study was designed to guide dosing in the presence of strong CYP3A4 inhibitors [1]. |
| Carboplatin or Cisplatin + Etoposide | Phase Ib/II combination therapy in ED-SCLC patients [2] [3] | 30-40% reduction in exposure when co-administered with chemotherapy [2] [3]. | No clinically relevant PK interactions observed on etoposide or platinum agents [2] [3]. | The combination is pharmacokinetically feasible; Roniciclib 5 mg BID (3 days on/4 days off) was established as the Maximum Tolerated Dose (MTD) with this regimen [2] [3]. |

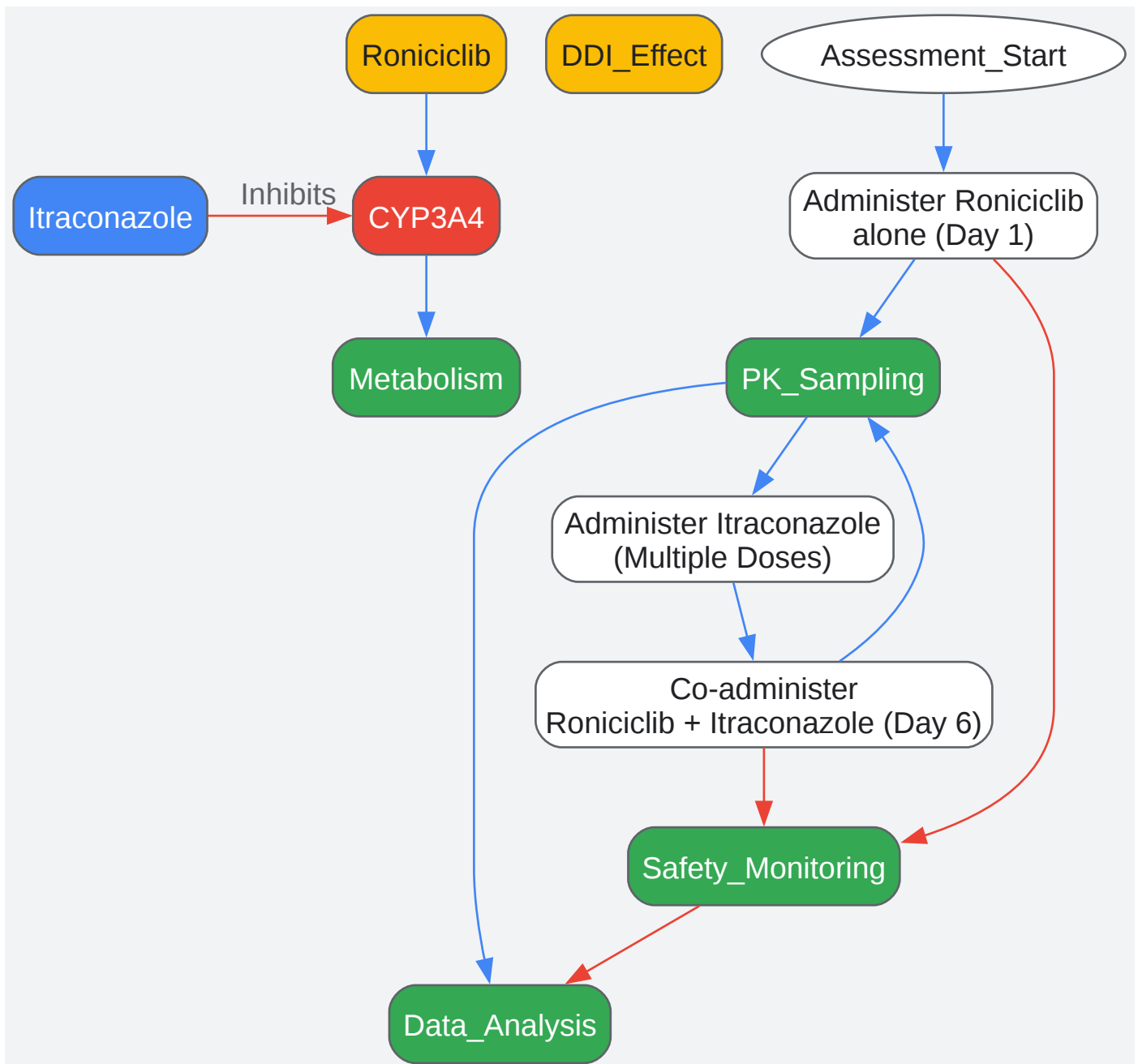
Detailed Experimental Protocol: Roniciclib-Itraconazole DDI Study

This section details the methodology from the open-label, non-randomized, Phase I study to evaluate the effect of itraconazole on the pharmacokinetics of **ronbiciclib** (BAY 1000394) in patients with advanced solid tumors [1].

- **Objective:** To evaluate the effect of multiple doses of itraconazole (a strong CYP3A4 inhibitor) on the single-dose pharmacokinetics of **ronbiciclib** and to assess the safety and tolerability of the combination [1].
- **Study Design:** An open-label, single-sequence study in cancer patients.
- **Participants:** Adult patients with advanced solid tumors. The study enrolled 14 participants across sites in Canada [1].
- **Dosing Schedule:**
 - **Period 1 (Reference):** A single oral dose of **ronbiciclib** was administered alone on Cycle 1, Day 1.
 - **Period 2 (Test):** After a washout period, patients received itraconazole (200 mg twice daily) for several days. A single oral dose of **ronbiciclib** was then co-administered with itraconazole on Cycle 1, Day 6 [1].
- **Pharmacokinetic Sampling:**
 - **Roniciclib alone (Day 1):** Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 24, 48, and 72 hours post-dose.
 - **Roniciclib + Itraconazole (Day 6):** Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 24, 48, 72, 96, and 120 hours post-dose [1].
- **Primary Endpoints:** Maximum observed drug concentration (C_{max}) and Area Under the Concentration vs. Time Curve from zero to infinity (AUC) of **ronbiciclib** with and without itraconazole [1].
- **Safety Assessments:** Collection of adverse events, laboratory analyses (hematology, chemistry, urinalysis), vital signs, ECG, and physical examinations up to 15 months [1].

Mechanism and Workflow of Roniciclib DDI Assessment

The following diagram illustrates the mechanistic pathway of **Roniciclib**'s metabolism and the logical workflow for its clinical DDI assessment, integrating information from its preclinical and clinical profile [4] [1].



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Diagram Title: **Roniciclib** Metabolism and DDI Study Workflow

Important Development Status Note for Researchers

A critical point for researchers to note is that **further clinical development of Roniciclib was terminated**. Although the combination with chemotherapy showed promising efficacy and acceptable pharmacokinetics

in a phase Ib/II study for extensive-disease small-cell lung cancer (ED-SCLC) [2] [3], **an observed safety signal in a related phase II study resulted in the discontinuation of its development program** [2] [3]. All data should be considered in this historical context.

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